3-Methoxy-1lambda6-thiane-1,1,4-trione
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Overview
Description
3-Methoxy-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione typically involves the reaction of tetrahydrothiopyran derivatives with methoxy groups under controlled conditions. One common method includes the oxidation of 3-methoxytetrahydro-4H-thiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: Reduction to thiols or thioethers using reducing agents.
Substitution: Nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-Methoxy-1lambda6-thiane-1,1,4-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione.
Leptospermone: A β-triketone with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10O4S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-methoxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C6H10O4S/c1-10-6-4-11(8,9)3-2-5(6)7/h6H,2-4H2,1H3 |
InChI Key |
DLHRWXCWQINXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
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